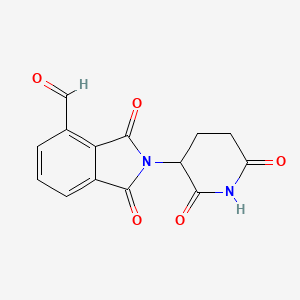2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carbaldehyde
CAS No.: 2369068-46-0
Cat. No.: VC12011929
Molecular Formula: C14H10N2O5
Molecular Weight: 286.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2369068-46-0 |
|---|---|
| Molecular Formula | C14H10N2O5 |
| Molecular Weight | 286.24 g/mol |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-4-carbaldehyde |
| Standard InChI | InChI=1S/C14H10N2O5/c17-6-7-2-1-3-8-11(7)14(21)16(13(8)20)9-4-5-10(18)15-12(9)19/h1-3,6,9H,4-5H2,(H,15,18,19) |
| Standard InChI Key | QWOULBIWJJUUOD-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C=O |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula C₁₄H₁₀N₂O₅ and a molecular weight of 286.24 g/mol. Its IUPAC name is 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carbaldehyde. Key functional groups include:
-
A piperidine-2,6-dione (dioxopiperidin) ring.
-
An isoindoline-1,3-dione moiety.
-
A carbaldehyde group at the 4-position of the isoindoline ring .
Structural Comparison to Analogues
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is typically synthesized through multi-step reactions involving:
-
Cyclocondensation: Reaction of 3-aminopiperidine-2,6-dione with substituted phthalic anhydrides or derivatives.
-
Functionalization: Introduction of the carbaldehyde group via Vilsmeier-Haack formylation or oxidation of a methyl group .
Example Protocol (Adapted from Patent US20080064876A1 )
-
Step 1: React 3-aminopiperidine-2,6-dione hydrochloride with 4-formylphthalic anhydride in acetic acid at 90°C for 12 hours.
-
Step 2: Purify the product via column chromatography (ethyl acetate:hexane, 1:2).
Stability and Reactivity
-
The carbaldehyde group is susceptible to nucleophilic attack, enabling further derivatization (e.g., Schiff base formation).
-
The dioxopiperidine ring undergoes hydrolysis under strongly acidic or basic conditions .
Pharmacological Properties
Mechanism of Action
The compound interacts with cereblon (CRBN), a substrate receptor for the CRL4 ubiquitin ligase complex. This binding induces conformational changes that promote the ubiquitination and proteasomal degradation of target proteins such as IKZF1/3, a mechanism shared with immunomodulatory drugs (IMiDs) .
Key Biological Activities
-
Anti-inflammatory: Inhibits TNF-α production in LPS-stimulated PBMCs (IC₅₀: 0.76 µM) .
-
Antiproliferative: Reduces viability of multiple myeloma cell lines (NCI-H929 IC₅₀: 2.25 µM) .
-
Immunomodulatory: Enhances T-cell activation and IL-2 secretion .
Preclinical Data
| Study Model | Effect Observed | Reference |
|---|---|---|
| NCI-H929 Myeloma | G₀/G₁ cell cycle arrest, apoptosis induction | |
| LPS-stimulated PBMCs | TNF-α inhibition (IC₅₀: 0.76 µM) | |
| CRBN Binding Assay | TR-FRET IC₅₀: 4.83 µM |
Comparative Analysis with Analogues
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume